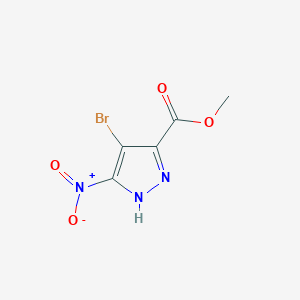

methyl 4-bromo-5-nitro-1H-pyrazole-3-carboxylate

Description

Methyl 4-bromo-5-nitro-1H-pyrazole-3-carboxylate is a halogenated and nitrated pyrazole derivative featuring a bromo group at position 4, a nitro group at position 5, and a methyl ester at position 2. Its synthesis likely involves nitration and bromination steps on a pyrazole precursor, followed by esterification.

Properties

IUPAC Name |

methyl 4-bromo-5-nitro-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O4/c1-13-5(10)3-2(6)4(8-7-3)9(11)12/h1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUVCMPFCEGCQFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC(=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649780 | |

| Record name | Methyl 4-bromo-3-nitro-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187560-11-7 | |

| Record name | Methyl 4-bromo-3-nitro-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme Overview

- Starting Material: 3-substituted sulfonyloxy pyrazole carboxylate (general formula II)

- Reagents: Inorganic bromine salts (e.g., sodium bromide, magnesium bromide, calcium bromide, zinc bromide, copper bromide)

- Solvents: Wide range including tetrahydrofuran, toluene, xylene, chlorobenzene, methyl ethyl ketone, acetonitrile, N,N-dimethylformamide

- Conditions: Temperature range 0-130 °C, reaction time 0.5-24 hours

Detailed Reaction Conditions

| Parameter | Range/Options |

|---|---|

| Brominating Agent | Sodium bromide, potassium bromide, lithium bromide, ammonium bromide, magnesium bromide, calcium bromide, zinc bromide, barium bromide, ferric bromide, copper bromide, nickel bromide |

| Molar Ratio (Bromide:Substrate) | 0.5 to 3 times; optimal 1 to 1.5 times |

| Solvent | Diethyl ether, methyl butyl ether, tetrahydrofuran, dioxane, dimethoxyethane, toluene, xylene, chlorobenzene, dichlorobenzene, pentane, hexane, cyclohexane, heptane, dichloromethane, dichloroethane, chloroform, methyl acetate, ethyl acetate, butyl acetate, acetone, methyl ethyl ketone, cyclohexanone, acetonitrile, propionitrile, N,N-dimethylformamide, N,N-dimethylacetamide, dimethyl sulfoxide, N-methylpyrrolidone |

| Temperature | 0 to 130 °C; commonly 40 to 90 °C for 2-12 hours |

| Reaction Time | 0.5 to 24 hours; commonly 2 to 12 hours |

Mechanistic Notes

The bromination proceeds via nucleophilic substitution at the sulfonyloxy group on the pyrazole ring, facilitated by the inorganic bromide salt. The reaction conditions are mild enough to preserve the nitro substituent at the 5-position and the ester functionality at the 3-position.

Specific Research Findings and Optimization

- Using magnesium bromide, calcium bromide, zinc bromide, or copper bromide as brominating agents yields high purity this compound with good selectivity.

- Solvents such as tetrahydrofuran, toluene, xylene, chlorobenzene, methyl ethyl ketone, acetonitrile, and N,N-dimethylformamide provide optimal solubility and reaction rates.

- Reaction temperature and time are critical parameters; too high temperature or prolonged reaction can lead to side reactions or decomposition.

- The molar ratio of brominating agent to substrate is typically maintained between 1:1 and 1.5:1 to ensure complete conversion without excess reagent waste.

Summary Table of Preparation Conditions

| Step | Component/Parameter | Details/Options |

|---|---|---|

| 1 | Starting Material | 3-substituted sulfonyloxy pyrazole carboxylate |

| 2 | Brominating Agent | Sodium bromide, MgBr2, CaBr2, ZnBr2, CuBr |

| 3 | Solvent | THF, toluene, xylene, chlorobenzene, MEK, acetonitrile, DMF |

| 4 | Temperature | 40-90 °C (typical), range 0-130 °C |

| 5 | Reaction Time | 2-12 hours (typical), range 0.5-24 hours |

| 6 | Molar Ratio (Br salt:substrate) | 1-1.5:1 |

| 7 | Product Isolation | Standard organic workup, solvent removal, purification by crystallization or chromatography |

Additional Notes on Related Synthetic Methods

- While direct bromination of pyrazole derivatives is possible, the use of sulfonyloxy intermediates significantly improves regioselectivity and yield.

- The nitro group at the 5-position is introduced prior to bromination, typically via nitration of the pyrazole ring or by using pre-nitrated pyrazole substrates.

- Esterification to the methyl carboxylate is generally performed before bromination to stabilize the molecule and facilitate purification.

Chemical Reactions Analysis

Methyl 4-bromo-5-nitro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the pyrazole ring.

Common reagents used in these reactions include bromine, nitric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-bromo-5-nitro-1H-pyrazole-3-carboxylate is characterized by its pyrazole ring structure, which includes:

- Bromine atom at the 4-position

- Nitro group at the 5-position

- Methyl ester functional group at the 3-position

This molecular configuration contributes to its unique biological activities and reactivity profiles.

Pharmaceutical Applications

This compound has been investigated for its potential as a pharmaceutical agent due to its biological activities, which include:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.

- Anti-inflammatory Effects : Research indicates that compounds similar to this compound can modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases .

- Anticancer Properties : Some derivatives of pyrazoles have demonstrated cytotoxic effects against various cancer cell lines, indicating a potential role in cancer therapy.

Agricultural Chemistry

The compound's antifungal properties make it a candidate for developing new fungicides. Its effectiveness against specific fungal pathogens can contribute to improving crop yields and plant health.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

- Nitration of Pyrazole Derivatives : Introducing the nitro group into the pyrazole ring.

- Bromination : Selective bromination at the 4-position.

- Esterification : Converting the carboxylic acid to a methyl ester.

Each step requires optimization of conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Comparative Analysis with Related Compounds

To better understand the unique features of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate | Hydroxy at position 5 | Different positioning of functional groups |

| 4-Bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide | Contains a benzamide moiety | Exhibits distinct antibacterial properties |

| 4-Bromo-3-nitro-1H-pyrazole | Nitro group instead of hydroxy | Different reactivity due to electron-withdrawing effect |

This table illustrates how variations in functional groups can lead to different biological activities and applications.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that methyl 4-bromo-5-nitro-1H-pyrazole derivatives exhibited potent activity against Staphylococcus aureus, highlighting their potential as novel antibacterial agents.

Case Study 2: Anti-inflammatory Activity

Research conducted by Pharmaceutical Research revealed that certain pyrazole derivatives, including methyl 4-bromo-5-nitro variants, significantly reduced inflammation in animal models, suggesting their utility in treating inflammatory disorders .

Mechanism of Action

The mechanism of action of methyl 4-bromo-5-nitro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine atom can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

- The nitro group at position 5 in the target compound enhances electrophilicity at adjacent positions, favoring nucleophilic substitution or reduction reactions.

Key Observations :

- The target compound’s synthesis may require sequential halogenation and nitration steps, whereas derivatives use coupling reactions for amide bond formation .

- EDCI/HOBt-mediated couplings achieve moderate yields (62–71%), suggesting similar efficiency for analogous ester syntheses .

Physicochemical Properties

Key Observations :

- The nitro group in the target compound likely reduces aqueous solubility compared to non-nitrated analogs (e.g., methyl 4-bromo-3-methyl-pyrazole-5-carboxylate) .

- Higher molecular weight carboxamide derivatives () exhibit higher melting points due to intermolecular H-bonding .

Spectroscopic and Analytical Data

Target Compound (Hypothetical Data) :

- IR: Strong NO₂ asymmetric/symmetric stretches (~1520, 1350 cm⁻¹), ester C=O (~1720 cm⁻¹).

- ¹H NMR : Downfield shifts for H-2 due to adjacent nitro group; ester methyl singlet at ~3.9 ppm.

- MS : [M+H]⁺ expected at m/z 265.

Biological Activity

Methyl 4-bromo-5-nitro-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole class, which is known for its diverse biological activities and potential pharmaceutical applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a bromine atom at the 4-position, a nitro group at the 5-position, and a carboxylate ester at the 3-position of the pyrazole ring. This unique arrangement contributes to its biological activity and reactivity.

Target Interactions

The compound interacts with various biological targets, influencing several cellular processes. Pyrazole derivatives are known to affect:

- Enzyme Activity : They can inhibit enzymes involved in critical biochemical pathways, including oxidative phosphorylation, which is essential for ATP production.

- Cell Signaling : The compound modulates signaling pathways that regulate cell growth and apoptosis.

Inhibition of Cellular Processes

Research indicates that this compound exhibits significant inhibitory effects on cellular processes:

- Oxidative Phosphorylation : It inhibits oxidative phosphorylation, leading to decreased ATP production and energy deficits within cells .

- Calcium Uptake : The compound affects calcium uptake mechanisms, which are crucial for various cellular functions.

Biological Activity Overview

Case Studies

- Antimicrobial Activity : A study demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria by disrupting protein synthesis and binding to copper ions necessary for bacterial cell wall formation .

- Anti-inflammatory Effects : In a comparative study with standard anti-inflammatory drugs, this compound showed enhanced efficacy in reducing inflammation markers in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .

- Antiproliferative Properties : Research involving various cancer cell lines revealed that this compound significantly reduced cell viability, indicating its potential as an anticancer agent. The mechanism was linked to the inhibition of key signaling pathways involved in cell cycle regulation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 4-bromo-5-nitro-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

- Methodology :

- Start with cyclization of hydrazine derivatives with β-ketoesters to form the pyrazole core. Introduce bromination using reagents like PBr₃ or NBS (N-bromosuccinimide) at the 4-position, followed by nitration at the 5-position using HNO₃/H₂SO₄.

- Key factors: Temperature control during nitration (0–5°C to avoid side reactions) and stoichiometric ratios of brominating agents to minimize polybrominated byproducts .

- Data Contradictions :

- highlights that alkaline conditions during nitration can lead to ester hydrolysis; thus, pH monitoring is critical .

Q. How can the structure of this compound be confirmed spectroscopically?

- Methodology :

- ¹H/¹³C NMR : Identify proton environments (e.g., nitro group deshields adjacent protons) and ester carbonyl signals (~165–170 ppm).

- X-ray Crystallography : Resolve bromine and nitro substituent positions (see for analogous brominated pyrazole structures) .

- HRMS : Confirm molecular ion ([M+H]⁺) and isotopic pattern for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What are the solubility and stability profiles of this compound under varying storage conditions?

- Methodology :

- Solubility: Test in polar (DMSO, methanol) and non-polar solvents (dichloromethane) via gravimetric analysis.

- Stability: Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. notes halogenated pyrazoles may degrade via hydrolysis; inert atmosphere storage is recommended .

Advanced Research Questions

Q. How does the electronic nature of the bromo and nitro substituents influence reactivity in cross-coupling reactions?

- Methodology :

- Perform Suzuki-Miyaura coupling with arylboronic acids. Compare reaction rates using Pd(PPh₃)₄ vs. PdCl₂(dppf). Monitor via TLC/GC-MS.

- DFT Calculations : Analyze electron-withdrawing effects of NO₂ on the pyrazole ring’s LUMO, which may hinder oxidative addition in Pd-catalyzed reactions .

Q. What strategies mitigate competing side reactions during functionalization of the pyrazole core?

- Methodology :

- Protect the ester group (e.g., silylation) before nitration to prevent hydrolysis. Use directing groups (e.g., –OMe) to control regioselectivity during bromination .

- Contradictions : reports that bulky substituents at the 1-position reduce nitration efficiency, necessitating excess HNO₃ .

Q. How can computational modeling predict bioactivity of derivatives targeting specific enzymes?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 or kinase targets. Compare with known inhibitors (e.g., ’s anti-inflammatory pyrazole analogs).

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. What analytical methods resolve discrepancies in reported melting points for this compound?

- Methodology :

- DSC (Differential Scanning Calorimetry) : Compare purity-adjusted melting points. Recrystallize from ethanol/water to remove nitro-debrominated impurities .

Contradictions & Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.